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Compound of Interest

Compound Name: 2-Chloro-4-methyloxazole

Cat. No.: B1359319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-Chloro-4-methyloxazole is not readily

available in public databases. The data presented in this guide is predicted based on the

analysis of structurally similar compounds, including 4-methyloxazole, and known substituent

effects.

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Chloro-4-methyloxazole, a heterocyclic compound with potential applications in

medicinal chemistry and organic synthesis. The following sections detail its predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized protocols for data acquisition.

Spectroscopic Data Summary
The molecular formula for 2-Chloro-4-methyloxazole is C₄H₄ClNO, with a molecular weight of

117.53 g/mol . The predicted spectroscopic data is summarized in the tables below.

Predicted ¹H NMR Data (in CDCl₃)
Proton Predicted Chemical Shift (δ) in ppm

H-5 ~7.5 - 7.8

-CH₃ ~2.2 - 2.4
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Note: The chemical shift of the H-5 proton is expected to be in the downfield region

characteristic of aromatic protons. The methyl protons will appear further upfield.

Predicted ¹³C NMR Data (in CDCl₃)
Carbon Atom Predicted Chemical Shift (δ) in ppm

C-2 ~158 - 162

C-4 ~140 - 145

C-5 ~125 - 130

-CH₃ ~10 - 12

Note: The presence of the electronegative chlorine atom at the C-2 position is expected to

significantly shift its resonance downfield.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium =C-H Stretch (Oxazole Ring)

~2930 Medium C-H Stretch (Methyl Group)

~1600 Strong C=N Stretch (Oxazole Ring)

~1510 Strong C=C Stretch (Oxazole Ring)

~1380 Medium C-H Bend (Methyl Group)

~800-600 Strong C-Cl Stretch

Predicted Mass Spectrometry (MS) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z
Predicted Relative
Intensity

Assignment

117/119 High
[M]⁺ (Molecular ion peak with

M+2 isotope peak for ³⁷Cl)

89/91 Medium [M - CO]⁺

54 Medium [M - CO - Cl]⁺

Note: The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion

peak and other chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl

isotopes.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for a compound like 2-Chloro-
4-methyloxazole are provided below. These are general protocols and may be adapted based

on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans

(e.g., 1024 or more) is required. Key parameters include a spectral width of about 220 ppm

and a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

transform to generate the spectrum. The resulting spectrum is then phased, baseline
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corrected, and referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed

in a liquid cell.

Background Spectrum: A background spectrum of the empty sample compartment (or the

pure solvent) is recorded to account for atmospheric and solvent absorptions.

Sample Spectrum Acquisition: The prepared sample is placed in the IR beam path, and the

spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the compound is prepared in a volatile solvent (e.g.,

methanol or acetonitrile). The sample is then introduced into the mass spectrometer, typically

via direct infusion or after separation by Gas Chromatography (GC) or Liquid

Chromatography (LC).

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for

small, volatile molecules. This technique causes fragmentation of the molecule. Electrospray

Ionization (ESI) is a softer ionization technique that can also be used and often results in a

more prominent molecular ion peak.

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates

the ions based on their mass-to-charge ratio (m/z).
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Detection and Data Processing: The detector records the abundance of each ion. The

resulting data is plotted as a mass spectrum, showing the relative intensity of different m/z

values.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-4-
methyloxazole is illustrated in the diagram below.

Compound Synthesis & Purification

Spectroscopic Analysis
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[https://www.benchchem.com/product/b1359319#spectroscopic-data-for-2-chloro-4-
methyloxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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